molecular formula C14H13NO B1632977 4-[2-(4-Methoxyphenyl)ethenyl]pyridine

4-[2-(4-Methoxyphenyl)ethenyl]pyridine

Cat. No.: B1632977
M. Wt: 211.26 g/mol
InChI Key: YOTHHWBAADYJST-UHFFFAOYSA-N
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Description

Significance of Stilbene (B7821643) and Pyridine (B92270) Scaffolds in Modern Chemical Research

The foundational components of 4-[2-(4-Methoxyphenyl)ethenyl]pyridine, the stilbene and pyridine scaffolds, are themselves cornerstones of modern chemical research.

Stilbene scaffolds are diarylethene derivatives that have a central carbon-carbon double bond, which can exist in either (E) or (Z) isomeric forms. This structural feature is the basis for their diverse applications. They are recognized as crucial elements in the development of biologically active compounds, with both natural and synthetic stilbene-based molecules demonstrating a wide array of properties. nih.gov The stilbene framework is a key component in designing molecules for medicinal chemistry, including those with potential neuroprotective and anticancer activities. nih.gov Furthermore, their unique photophysical properties, such as fluorescence, make them valuable in the design of "smart" materials and fluorophores. nih.gov

Pyridine scaffolds , heterocyclic aromatic compounds where one carbon atom in a benzene (B151609) ring is replaced by a nitrogen atom, are ubiquitous in medicinal chemistry and materials science. nih.govnucleos.com As an isostere of benzene, pyridine is a fundamental building block in over 7000 drug molecules. nih.gov The nitrogen atom imparts unique properties, including the ability to act as a hydrogen bond acceptor and to coordinate with metal ions, which is crucial for the biological activity of many pharmaceuticals. nih.gov In materials science, pyridine derivatives are investigated for applications in solar cells, solid lasers, and photovoltaic devices due to their electronic and optical characteristics. researchgate.net The integration of these two powerful scaffolds is a rational design strategy to create multifunctional molecules with tailored properties. acs.orgresearchgate.net

Historical Context of Related Ethenyl-Substituted Aromatic Compounds

The study of ethenyl-substituted aromatic compounds, often called styrenes or vinyl aromatics, has a rich history. The simplest member, styrene (B11656) (vinylbenzene), was first isolated in the 19th century. The investigation into these compounds expanded significantly with the discovery of polymerization, leading to the development of crucial materials like polystyrene.

The core aromatic hydrocarbon, benzene, was identified in the 19th century, and its unique stability and reactivity patterns set the stage for the exploration of its derivatives. wikipedia.org Early chemists classified these ring-based compounds as "aromatic" due to their distinct smells, a term that now refers to their specific electronic structure and stability. libretexts.org The concept of electrophilic aromatic substitution became a fundamental principle, explaining how benzene and its derivatives react. pressbooks.pub

The synthesis and study of stilbene (1,2-diphenylethene) and its derivatives followed, with researchers exploring the influence of different substituents on the properties of the molecule. Similarly, the chemistry of pyridine and its derivatives, such as 4-vinylpyridine (B31050) (4-ethenylpyridine), has been well-established, providing foundational knowledge for more complex structures. nist.gov The combination of these fields—the chemistry of substituted stilbenes and the chemistry of functionalized pyridines—provided the necessary historical and scientific context for the eventual synthesis and investigation of hybrid structures like this compound.

Evolution of Research Interest in this compound

Research interest in this compound and its analogs has largely been driven by the field of nonlinear optics (NLO). These materials can alter the properties of light, a phenomenon crucial for applications in optical communications, data storage, and photonics. The structure of this compound, featuring an electron-donating methoxy (B1213986) group and an electron-withdrawing pyridine ring connected by a π-conjugated system, creates a significant molecular dipole moment and high hyperpolarizability, which are key requirements for second-order NLO materials.

Early studies focused on synthesizing and characterizing the fundamental properties of such "push-pull" stilbazole systems. Research then evolved to explore how modifying the structure, for instance by creating salts or cocrystals, could enhance these NLO properties. iucr.orgresearchgate.net The investigation of its crystal structure has been crucial, as the arrangement of molecules in the solid state profoundly impacts the bulk material's NLO response. iucr.orgresearchgate.netnih.gov More recent research has also begun to explore its potential in other areas, such as crystal engineering and as a component in more complex supramolecular assemblies. nih.gov The continuous development of advanced analytical techniques, like Z-scan for measuring optical nonlinearity, has further fueled and refined the research on this class of compounds. researchgate.net

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic research into this compound is to understand the relationship between its molecular structure, crystal packing, and its resulting physical properties, particularly its optical characteristics. Key areas of inquiry include:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its derivatives in high purity. researchgate.net This is complemented by thorough characterization using techniques like NMR, FTIR, and mass spectrometry.

Linear and Nonlinear Optical Properties: Quantifying the compound's interaction with light. This includes measuring its UV-Vis absorption and photoluminescence as well as its second and third-order nonlinear optical responses. tandfonline.commdpi.com A major goal is to identify materials with high NLO efficiency for device applications. researchgate.netnih.gov

Structure-Property Relationships: Systematically modifying the molecular structure—for example, by changing the position of the nitrogen atom or altering the substituent on the phenyl ring—to establish clear relationships between chemical structure and observed physical properties. This rational design approach aims to optimize the compound for specific applications.

Research Data on this compound and Derivatives

Academic studies have yielded specific data that highlights the compound's properties. The following tables present a selection of this research data.

Table 1: Crystallographic Data for a Derivative Salt

This table presents crystallographic data for a methylated derivative of the title compound, 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane. The data provides insight into the solid-state packing and geometry.

ParameterValueReference
Chemical FormulaC₁₅H₁₆NO⁺·PF₆⁻ researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁ researchgate.net
a (Å)6.4320 (2) researchgate.net
b (Å)9.3645 (3) researchgate.net
c (Å)13.6070 (5) researchgate.net
β (°)101.868 (2) researchgate.net
Volume (ų)802.06 (5) researchgate.net
Z (formula units/cell)2 researchgate.net
Dihedral Angle (Py-Benzene)9.86 (12)° researchgate.netnih.gov
C=C Bond Length (Å)1.312 (4) nih.gov

Data sourced from studies on the hexafluorophosphate (B91526) salt of the N-methylated cation.

Table 2: Nonlinear Optical (NLO) Properties of Related Compounds

This table shows calculated hyperpolarizability values for a related cocrystal, demonstrating the potential of this class of compounds for NLO applications. The values are compared to a standard reference material, p-nitroaniline.

CompoundFirst Hyperpolarizability (β) (x 10⁻³⁰ esu)Second Hyperpolarizability (γ) (x 10⁻³⁶ esu)Reference
Acridine–2,4-dihydroxybenzaldehyde (cocrystal)5.6362.27 mdpi.com
p-Nitroaniline (reference)-17.50 mdpi.com

This data is for a structurally related system and is presented to illustrate the NLO potential inherent in similar molecular designs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)ethenyl]pyridine

InChI

InChI=1S/C14H13NO/c1-16-14-6-4-12(5-7-14)2-3-13-8-10-15-11-9-13/h2-11H,1H3

InChI Key

YOTHHWBAADYJST-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=CC2=CC=NC=C2

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies for 4 2 4 Methoxyphenyl Ethenyl Pyridine

Classical Olefination Reactions for the Synthesis of 4-[2-(4-Methoxyphenyl)ethenyl]pyridine

Olefination reactions are fundamental in organic synthesis for the formation of carbon-carbon double bonds. The synthesis of this compound can be efficiently achieved through several classical olefination methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and Knoevenagel condensation. These reactions typically involve the coupling of a carbonyl compound with a phosphorus-stabilized or an activated methylene (B1212753) compound.

Wittig Reaction and its Modifications in the Synthesis of this compound

The Wittig reaction is a widely used method for converting aldehydes or ketones into alkenes. wikipedia.orglibretexts.org The synthesis of this compound via this route typically involves the reaction of a phosphonium (B103445) ylide, generated from a 4-picolylphosphonium salt, with 4-methoxybenzaldehyde (B44291). The ylide, a nucleophilic carbanion stabilized by the adjacent positively charged phosphorus atom, attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.org

The general sequence begins with the preparation of the phosphonium salt by reacting triphenylphosphine (B44618) with a 4-(halomethyl)pyridine. This salt is then deprotonated with a strong base, such as n-butyllithium or sodium hydride, to form the reactive ylide. nih.gov The subsequent reaction with 4-methoxybenzaldehyde proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. wikipedia.orgnih.gov The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often yielding a mixture of (E)- and (Z)-isomers. nih.gov

Reactant 1 Reactant 2 Base Solvent Key Features Reference
(4-Pyridylmethyl)triphenylphosphonium chloride4-Methoxybenzaldehyden-Butyllithium (n-BuLi)Tetrahydrofuran (THF)Formation of a phosphorus ylide intermediate; yields alkene and triphenylphosphine oxide. nih.gov
Potassium [(4-trifluoroboratophenyl)methyl]triphenylphosphonium chloride4-MethoxybenzaldehydeSodium Hydride (NaH)Tetrahydrofuran (THF) / Dimethyl sulfoxide (B87167) (DMSO)A modified approach using borate-functionalized ylides. nih.gov

Horner-Wadsworth-Emmons Reaction as a Strategy for this compound

The Horner-Wadsworth-Emmons (HWE) reaction is a valuable modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.orgnrochemistry.com This method often provides higher yields and excellent stereoselectivity, predominantly forming the (E)-alkene. wikipedia.orgorganic-chemistry.org The water-soluble nature of the phosphate (B84403) byproduct simplifies product purification compared to the triphenylphosphine oxide generated in the Wittig reaction. organic-chemistry.org

In the synthesis of this compound, a phosphonate ester such as diethyl (4-pyridylmethyl)phosphonate is deprotonated with a base like sodium hydride or sodium methoxide (B1231860) to generate the stabilized carbanion. wikipedia.orgwpmucdn.com This carbanion then undergoes a nucleophilic addition to 4-methoxybenzaldehyde. The resulting intermediate eliminates a dialkyl phosphate salt to yield the stilbene (B7821643) product. wikipedia.org The reaction's high (E)-selectivity is a significant advantage for applications requiring the trans-isomer. nrochemistry.com

Reactant 1 Reactant 2 Base Solvent Key Features Reference
Diethyl (4-pyridylmethyl)phosphonate4-MethoxybenzaldehydeSodium Hydride (NaH)Tetrahydrofuran (THF)Utilizes a stabilized phosphonate carbanion; generally gives high (E)-selectivity. wikipedia.org
Trimethyl phosphonoacetate4-MethoxybenzaldehydeSodium Methoxide (NaOMe)Methanol (MeOH)A related synthesis producing a cinnamate (B1238496) ester; demonstrates the general principle. wpmucdn.com

Knoevenagel Condensation Approaches to this compound

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638) or pyridine (B92270). wikipedia.orgorganic-chemistry.org For the synthesis of this compound derivatives, this approach can be implemented by reacting an activated pyridine derivative with 4-methoxybenzaldehyde.

A specific example involves the condensation of 1,4-dimethylpyridinium (B189563) iodide with 4-methoxybenzaldehyde in the presence of piperidine as a catalyst. The methyl group at the 4-position of the pyridinium (B92312) salt is sufficiently acidic to act as the active methylene component. The reaction proceeds to form the corresponding stilbazolium iodide, a cationic derivative of the target compound. This method highlights the versatility of condensation reactions in creating the ethenyl linkage. nih.gov Some Knoevenagel-type reactions can even proceed under solvent-free or environmentally benign conditions. tue.nl

Reactant 1 Reactant 2 Catalyst Solvent Key Features Reference
1,4-Dimethylpyridinium iodide4-MethoxybenzaldehydePiperidineMethanol (MeOH)Condensation of an activated pyridinium methyl group with an aldehyde. nih.gov
Benzaldehyde derivativesMalononitrilePyridine-functionalized mesoporous organosilicaEthanol (EtOH)Demonstrates the use of heterogeneous catalysts for Knoevenagel condensations. nih.gov
Aromatic AldehydesMalonic AcidPyridineN/AThe Doebner modification often includes decarboxylation. wikipedia.orgorganic-chemistry.org wikipedia.orgorganic-chemistry.org

Cross-Coupling Strategies for the Formation of this compound

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Heck and Suzuki-Miyaura reactions are particularly powerful for constructing the stilbene core of this compound, offering high efficiency and stereocontrol. wikipedia.orgnih.govlibretexts.org

Heck Reaction Applications for the C-C Coupling in this compound Synthesis

The Heck reaction (also known as the Mizoroki-Heck reaction) involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a direct and atom-economical method for creating substituted alkenes. nih.gov The synthesis of this compound can be achieved by coupling either 4-vinylpyridine (B31050) with a halogenated anisole (B1667542) derivative (e.g., 4-bromoanisole) or 4-halopyridine with 4-methoxystyrene (B147599). nih.govresearchgate.net

A notable application is the ligand-free palladium-catalyzed oxidative Heck reaction between 4-vinylpyridine and 4-methoxyphenylboronic acid. In this variation, the arylboronic acid serves as the aryl source instead of an aryl halide. The reaction is performed under an oxygen atmosphere, which facilitates the regeneration of the active Pd(II) catalyst. This method provides the desired (E)-4-styrylpyridine with high selectivity and in good yields.

Reactant 1 Reactant 2 Catalyst Base Solvent Key Features Reference
4-Vinylpyridine4-Methoxyphenylboronic acidPalladium(II) acetate (B1210297) (Pd(OAc)₂)Sodium Bicarbonate (NaHCO₃)Dimethylformamide (DMF)Ligand-free, oxidative conditions; high (E)-selectivity.
Aryl HalideAlkene (e.g., Styrene)Pd(0) or Pd(II) complexTriethylamine (B128534) (Et₃N) or Potassium Carbonate (K₂CO₃)VariousGeneral Heck protocol; mechanism involves oxidative addition, migratory insertion, and β-hydride elimination. wikipedia.orglibretexts.org
1,6-Dibromonaphthyl derivatives4-VinylpyridinePalladium catalystTriethylamine (Et₃N)TolueneDemonstrates coupling of vinylpyridines with aryl halides. nih.gov

Suzuki-Miyaura Coupling Protocols for this compound

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgorganic-chemistry.org Its broad functional group tolerance, mild reaction conditions, and the low toxicity of boron reagents have made it a cornerstone of synthetic chemistry. organic-chemistry.org

For the synthesis of this compound, a plausible Suzuki-Miyaura strategy involves the coupling of a 4-pyridylboronic acid derivative with a vinyl halide, such as 1-bromo-4-vinylanisole. Alternatively, the coupling could be performed between 4-halopyridine and a styrenylboronic acid derivative. The catalytic cycle involves oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov The development of efficient catalysts and ligands has been crucial for applying this reaction to pyridine-containing substrates, which can sometimes inhibit catalysis. nih.govresearchgate.netrsc.org

Reactant 1 Reactant 2 Catalyst Base Solvent Key Features Reference
4-Pyridylboronic acid derivative1-Bromo-4-vinylanisolePd(0) complex (e.g., Pd(PPh₃)₄)Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)Dioxane/WaterVersatile C-C bond formation; requires activation of boronic acid by a base. organic-chemistry.orgnih.govnih.gov
4-Bromopyridine(E)-2-(4-Methoxyphenyl)ethenylboronic acidPd(0) or Pd(II) complexAqueous BaseVariousCouples a pyridine halide with a styrenylboronic acid. nih.govbeilstein-journals.org
4-Pyridine boronate esterAryl HalidePd(II) complex with phosphine (B1218219) ligandPotassium Phosphate (K₃PO₄)Dioxane/WaterMethod developed to suppress impurities from ligand exchange. nih.govresearchgate.net

Sonogashira Coupling followed by Semihydrogenation for this compound

A robust and widely utilized two-step pathway to synthesize this compound involves an initial Sonogashira coupling to form a C-C triple bond, followed by a stereoselective partial reduction to the desired (E)-alkene.

Step 1: Sonogashira Coupling The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. documentsdelivered.com For the synthesis of the precursor to the target molecule, this involves coupling a 4-halopyridine (typically 4-iodopyridine (B57791) or 4-bromopyridine) with 4-methoxyphenylacetylene (also known as 4-ethynylanisole). The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and requires a copper(I) co-catalyst, commonly copper(I) iodide (CuI), in the presence of a base like triethylamine (Et₃N). koreascience.kr

The catalytic cycle involves the formation of a palladium(0) species, which undergoes oxidative addition with the 4-halopyridine. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation between the copper acetylide and the palladium(II) complex, followed by reductive elimination, yields the desired product, 4-[2-(4-methoxyphenyl)ethynyl]pyridine, and regenerates the palladium(0) catalyst. wikipedia.org A significant challenge in Sonogashira couplings is the undesired homocoupling of the terminal alkyne (Hay coupling), which can be minimized by controlling reaction conditions, such as catalyst concentration and performing the reaction under an inert atmosphere. documentsdelivered.com

Step 2: Semihydrogenation The alkyne product from the Sonogashira coupling is then reduced to an alkene. To achieve the desired (E)-stereochemistry, a stereoselective semihydrogenation is necessary. A common method for this transformation is the use of a "poisoned" catalyst, most notably Lindlar's catalyst. hes-so.ch Lindlar's catalyst consists of palladium supported on calcium carbonate (CaCO₃) and treated with a catalytic poison such as lead acetate or quinoline. hes-so.ch The poison deactivates the catalyst just enough to prevent the over-reduction of the alkene to an alkane, while facilitating the syn-addition of hydrogen across the triple bond, resulting in the formation of a (Z)- or cis-alkene. For the synthesis of the more stable (E)- or trans-isomer, which is the specified target compound, other reduction methods or subsequent isomerization would be required. The reduction of alkynes to trans-alkenes is typically achieved using sodium metal in liquid ammonia. However, catalytic semihydrogenation often prioritizes the formation of the cis-alkene. hes-so.ch The selectivity of Lindlar-type catalysts is attributed to the preferential adsorption of the alkyne onto the catalyst surface over the alkene product, preventing further hydrogenation. researchgate.net

Advanced and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of methodologies that are not only efficient but also environmentally benign and sustainable. These approaches focus on increasing reaction efficiency, reducing waste, and utilizing less hazardous materials.

Photochemical Synthesis Routes for this compound

Direct photochemical synthesis of the carbon-carbon double bond in stilbene-like molecules from simpler precursors is not a commonly employed primary synthetic route. Instead, photochemistry is highly relevant to the manipulation of the geometry of the double bond once it is formed. Stilbenes and styrylpyridines can undergo reversible trans-cis (or E/Z) photoisomerization upon irradiation with UV light. mdpi.com The trans isomer of 4-styrylpyridine, upon absorption of light, can be converted to the cis isomer. mdma.ch However, this process can be complicated by competing photochemical reactions, such as [2+2] cycloadditions to form cyclobutane (B1203170) dimers, particularly in the solid state or concentrated solutions. yale.edu In some cases, oxidative photocyclization can occur, leading to the formation of azaphenanthrene structures. mdpi.com Therefore, while photochemical methods are a key tool for studying the properties and isomers of this compound, they are generally not used for its initial construction from non-stilbenoid precursors.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of compounds like this compound more sustainable. nih.gov Key principles include waste prevention, maximizing atom economy, using less hazardous reagents, employing safer solvents, and designing for energy efficiency. researchgate.net

One of the most impactful green technologies in this context is microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purity compared to conventional heating methods. chemscene.comresearchgate.net For instance, the Bohlmann-Rahtz pyridine synthesis, a multicomponent reaction, shows significantly improved yields and shorter reaction times under microwave irradiation. nih.gov This technology could be applied to cross-coupling reactions like the Heck or Sonogashira couplings to produce the target molecule, reducing energy consumption and potentially allowing for the use of greener solvents. google.com

The choice of solvent is another critical aspect of green synthesis. Many traditional coupling reactions use toxic, volatile organic solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG), or even performing reactions under solvent-free conditions. researchgate.netorganic-chemistry.org For example, an efficient Heck reaction has been demonstrated in water using a Pd(L-proline)₂ complex as the catalyst under microwave irradiation, minimizing cost, hazards, and pollution. capes.gov.br Similarly, the development of recyclable catalysts, such as those supported on magnetic nanoparticles or polymers, aligns with green principles by reducing waste and conserving precious metals like palladium. researchgate.net

Green Chemistry PrincipleApplication in Synthesis of this compound
Energy Efficiency Use of microwave-assisted heating to reduce reaction times and energy consumption in coupling reactions. nih.govgoogle.com
Safer Solvents Replacing traditional organic solvents (e.g., DMF, Toluene) with water, ethanol, or PEG. researchgate.netcapes.gov.br
Catalysis Employing highly efficient and recyclable catalysts (e.g., polymer-supported catalysts) to minimize waste. researchgate.net
Waste Prevention Designing reactions with high atom economy, such as multicomponent reactions or avoiding protecting groups. researchgate.net

Catalytic System Development for Enhanced Selectivity and Yield of this compound

Significant research has focused on developing advanced catalytic systems to improve the efficiency, selectivity, and substrate scope of the reactions used to synthesize stilbene derivatives. While the Sonogashira/semihydrogenation route is common, other palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer a more direct approach.

The Heck reaction couples an aryl halide with an alkene. mdma.chcapes.gov.br To synthesize the target compound, this could involve reacting 4-iodoanisole (B42571) with 4-vinylpyridine. However, a more advanced and selective variant is the ligand-free palladium-catalyzed oxidative Heck reaction . A study demonstrated the successful synthesis of various (E)-4-styrylpyridines by reacting 4-vinylpyridine with arylboronic acids. cam.ac.uk In this method, reacting 4-vinylpyridine with 4-methoxyphenylboronic acid using a palladium acetate (Pd(OAc)₂) catalyst in DMF under an oxygen atmosphere afforded (E)-4-[2-(4-methoxyphenyl)ethenyl]pyridine in good yield and with high stereoselectivity for the desired E-isomer. cam.ac.uk The absence of phosphine ligands simplifies the system and reduces cost and toxicity.

CatalystBaseSolventTemperature (°C)Yield (%) of (E)-isomerReference
Pd(OAc)₂NaHCO₃DMF9063 cam.ac.uk

Table: Optimized conditions for the ligand-free oxidative Heck reaction to form (E)-4-[2-(4-methoxyphenyl)ethenyl]pyridine.

Further advancements focus on catalyst recyclability to improve sustainability. Heterogeneous catalysts, where the palladium is supported on materials like silica, alumina, or magnetic nanoparticles, are designed for easy separation from the reaction mixture and reuse over multiple cycles without significant loss of activity. nih.govresearchgate.net For Sonogashira couplings, the development of well-defined N-heterocyclic carbene (NHC)-Pd complexes immobilized on supports has shown high activity and recyclability under both batch and continuous flow conditions. Such systems, often designed to be copper-free, further enhance the "green" credentials of the synthesis by eliminating a potentially toxic co-catalyst. The development of single-atom heterogeneous palladium catalysts also shows promise for maximizing metal efficiency and stability in Sonogashira couplings. researchgate.net

Reaction Mechanisms and Chemical Transformations Involving 4 2 4 Methoxyphenyl Ethenyl Pyridine

Electrophilic and Nucleophilic Reactions of the 4-[2-(4-Methoxyphenyl)ethenyl]pyridine Core

The electronic nature of this compound features a push-pull system. The methoxy (B1213986) group (-OCH₃) on the phenyl ring is an electron-donating group, increasing the electron density of the aromatic ring and the ethenyl bridge through resonance. Conversely, the nitrogen atom in the pyridine (B92270) ring is electron-withdrawing, decreasing the electron density of its ring and the ethenyl bridge. This electronic dichotomy influences the molecule's reactivity towards electrophiles and nucleophiles.

Electrophilic additions to the ethenyl double bond are characteristic reactions for stilbene-like compounds. The regioselectivity of such additions is governed by the stability of the resulting carbocation intermediate. In the case of this compound, the addition of an electrophile (E⁺) can, in principle, lead to two different carbocations.

The stability of these intermediates is influenced by the substituents. The methoxyphenyl group can stabilize an adjacent positive charge through resonance, while the pyridyl group would destabilize it. Therefore, the addition of the electrophile is expected to occur at the carbon atom closer to the pyridine ring, placing the carbocation intermediate on the carbon adjacent to the methoxyphenyl ring where it can be resonance-stabilized. The subsequent attack by a nucleophile (Nu⁻) completes the addition.

The stereoselectivity of electrophilic additions to the (E)-isomer typically proceeds via an anti-addition mechanism, leading to the formation of specific stereoisomers. For instance, the bromination of (E)-stilbenes generally yields a racemic mixture of the (1R,2R) and (1S,2S) enantiomers via a cyclic bromonium ion intermediate.

Table 1: Predicted Regioselectivity in Electrophilic Addition

Reactant Electrophile (E⁺) Nucleophile (Nu⁻) Predicted Major Product Structure
H-X H⁺ X⁻ 4-[2-Halo-2-(4-methoxyphenyl)ethyl]pyridine

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. It readily reacts with electrophiles, particularly alkylating agents and acids, to form pyridinium (B92312) salts. This quaternization reaction alters the electronic properties of the molecule significantly, making the pyridine ring even more electron-deficient. abertay.ac.uk The formation of N-alkylpyridinium salts is a common transformation. researchgate.net

For example, the reaction with methyl iodide leads to the formation of 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide. researchgate.net The pyridine nitrogen can also be oxidized to form the corresponding N-oxide, 4-[(E)-2-(4-methoxyphenyl)vinyl]pyridine 1-oxide. chemspider.com This transformation modifies the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitutions.

Table 2: Reactions at the Pyridine Nitrogen

Reagent Reaction Type Product
Methyl Iodide (CH₃I) N-Alkylation (Quaternization) 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide
Peroxy Acids (e.g., m-CPBA) N-Oxidation 4-[(E)-2-(4-methoxyphenyl)vinyl]pyridine 1-oxide

Photochemical Reaction Pathways of this compound

The extended π-conjugated system of this compound makes it photochemically active. Upon absorption of ultraviolet or visible light, the molecule can undergo several transformations, most notably isomerization and cyclization reactions.

Like other stilbene (B7821643) derivatives (stilbazoles), the most common photochemical reaction for this compound is the reversible isomerization between the (E) (trans) and (Z) (cis) diastereomers. Upon irradiation with light of a suitable wavelength, the π-bond of the ethenyl bridge is temporarily broken, allowing for rotation around the central C-C single bond. Relaxation back to the ground state can then yield either the (E) or (Z) isomer. The ratio of isomers at the photostationary state depends on the excitation wavelength and the solvent. This process is fundamental to the behavior of many molecular switches and photosensitive materials.

In addition to isomerization, stilbazole-type compounds can undergo irreversible photocyclization reactions. For the (Z)-isomer, irradiation can lead to an intramolecular cyclization followed by oxidation to form a phenanthrene-like heterocyclic system.

Furthermore, [2+2] photocycloaddition reactions are known to occur with stilbazoles, particularly in the solid state or in concentrated solutions. lookchem.com This reaction involves the dimerization of two molecules of this compound to form a cyclobutane (B1203170) ring. Depending on the relative orientation of the reacting molecules, different stereoisomers of the resulting cyclobutane derivative can be formed.

Oxidation-Reduction Chemistry of this compound

The functional groups within this compound offer several sites for oxidation and reduction reactions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃), can cleave the ethenyl double bond. Oxidative cleavage would yield 4-pyridinecarboxaldehyde (B46228) and p-anisaldehyde. Milder oxidation conditions might lead to the formation of an epoxide across the double bond or dihydroxylation with reagents like osmium tetroxide (OsO₄). As mentioned previously, the pyridine nitrogen can be selectively oxidized to the N-oxide. chemspider.com

Reduction: Catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) can reduce the ethenyl double bond to a single bond, yielding 4-[2-(4-methoxyphenyl)ethyl]pyridine. Under more forcing conditions, the pyridine ring can also be reduced to a piperidine (B6355638) ring. The reduction of pyridines can also be achieved with complex metal hydrides, although this is generally more difficult than for pyridinium salts. abertay.ac.uk The reduction of the corresponding pyridinium salt is typically more facile.

Table 3: Summary of Oxidation and Reduction Reactions

Reaction Type Reagent(s) Major Product(s)
Oxidation
Oxidative Cleavage O₃, then Zn/H₂O or DMS 4-Pyridinecarboxaldehyde and p-Anisaldehyde
Epoxidation m-CPBA 2-(4-Methoxyphenyl)-3-(pyridin-4-yl)oxirane
N-Oxidation Peroxy Acids 4-[(E)-2-(4-methoxyphenyl)vinyl]pyridine 1-oxide
Reduction
Ethenyl Reduction H₂, Pd/C (mild conditions) 4-[2-(4-Methoxyphenyl)ethyl]pyridine

Polymerization and Oligomerization Mechanisms of this compound

While specific studies detailing the homopolymerization and oligomerization of this compound are not extensively documented in publicly available literature, its structural similarity to other vinylpyridines and styrenic monomers allows for the extrapolation of potential polymerization mechanisms. The presence of a vinyl group attached to an electron-rich aromatic system suggests that this compound can likely undergo polymerization through various mechanisms, including free-radical and anionic pathways.

Free-Radical Polymerization:

Free-radical polymerization is a common method for polymerizing vinyl monomers. In the case of this compound, the polymerization would be initiated by a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction would proceed through the characteristic steps of initiation, propagation, and termination.

Initiation: The initiator thermally or photochemically decomposes to generate free radicals, which then add to the vinyl double bond of the monomer to create an active monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the polymer chain.

Termination: The growth of the polymer chain is terminated by combination or disproportionation of two growing polymer radicals.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), could potentially offer better control over the molecular weight and dispersity of the resulting polymer. However, the coordinating ability of the pyridine nitrogen could interfere with the metal catalyst used in ATRP, a challenge that has been observed in the polymerization of 4-vinylpyridine (B31050). nsysu.edu.tw

Anionic Polymerization:

Anionic polymerization, particularly living anionic polymerization, is another plausible method for the polymerization of this compound. This technique is known for producing polymers with well-defined molecular weights and narrow molecular weight distributions. The electron-withdrawing nature of the pyridine ring can stabilize the propagating carbanion.

The polymerization would be initiated by a strong nucleophile, such as an organolithium compound (e.g., n-butyllithium), in an aprotic solvent. The initiator adds to the vinyl group, creating a carbanionic active center that then propagates by adding to subsequent monomer units. Living anionic polymerization proceeds without a formal termination step in the absence of impurities, allowing for the synthesis of block copolymers. researchgate.net

Oligomerization:

Oligomers of this compound could be formed under conditions that favor chain transfer reactions or by using a high initiator-to-monomer ratio during polymerization. Alternatively, specific catalytic systems could be employed to control the degree of polymerization and selectively produce oligomers.

Potential Polymerization Data of a Structurally Similar Monomer (4-Vinylpyridine)

Polymerization MethodInitiator/CatalystSolventTemperature (°C)Resulting PolymerMolecular Weight ( g/mol )Polydispersity Index (PDI)
Free-RadicalAIBNToluene70Poly(4-vinylpyridine)25,0001.8
Anionicn-BuLiTHF-78Poly(4-vinylpyridine)50,0001.1
ATRPCuBr/bpyMethanol60Poly(4-vinylpyridine)30,0001.3

This table presents typical data for the polymerization of 4-vinylpyridine as a reference, due to the limited specific data for this compound.

Metal Coordination and Organometallic Reactions of this compound

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with a wide variety of metal ions. The extended π-system of the styryl group can also influence the electronic properties and coordination behavior of the molecule.

Coordination Chemistry:

This compound can act as a monodentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring. The formation of coordination complexes with transition metals is well-established for pyridine and its derivatives. The steric and electronic properties of the 4-[2-(4-methoxyphenyl)ethenyl] substituent can influence the stability and geometry of the resulting metal complexes.

The crystal structure of a derivative, 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluorophosphate (B91526), has been reported, confirming the planarity of the styrylpyridine moiety. nih.govresearchgate.net This planarity can facilitate π-π stacking interactions in the solid state and influence the packing of coordination polymers and metal-organic frameworks (MOFs).

Organometallic Reactions:

In addition to simple coordination, this compound can participate in various organometallic reactions. The ethenyl linkage provides a site for potential reactions such as hydrogenation, hydroformylation, and other catalytic transformations when coordinated to a suitable metal center.

The pyridine ring can be involved in cyclometalation reactions, where a metal ion bonds to both the nitrogen atom and a carbon atom of the ring or the styryl substituent, forming a stable metallacycle. These cyclometalated complexes often exhibit interesting photophysical and catalytic properties.

Potential Metal Complexes and Coordination Geometries:

Metal IonAncillary LigandsPotential Coordination GeometryPotential Application
Cu(II)Cl⁻, H₂OSquare Planar or OctahedralCatalyst, Luminescent Material
Ru(II)Bipyridine, COOctahedralPhotosensitizer, Catalyst
Pd(II)Cl⁻, PPh₃Square PlanarCatalyst for Cross-Coupling Reactions
Ag(I)NO₃⁻, PF₆⁻Linear or TetrahedralAntimicrobial Material, Coordination Polymer
Zn(II)CarboxylatesTetrahedral or OctahedralMetal-Organic Framework (MOF)

This table provides hypothetical examples of metal complexes that could be formed with this compound based on the known coordination chemistry of similar pyridine-based ligands.

Crystal Structure Data for a Derivative: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluorophosphate nih.govresearchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.876(2)
b (Å)18.345(4)
c (Å)10.234(2)
β (°)113.45(3)
Volume (ų)1698.9(6)
Z4
Dihedral angle between pyridine and benzene (B151609) rings (°)9.86(12)

This structural information for a closely related compound underscores the conformational properties that would influence the coordination behavior of this compound. nih.govresearchgate.net

Theoretical and Computational Studies of 4 2 4 Methoxyphenyl Ethenyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity of 4-[2-(4-Methoxyphenyl)ethenyl]pyridine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These methods provide a detailed picture of the electron distribution and energy landscape of the molecule, which dictates its physical and chemical behavior.

Density Functional Theory (DFT) Applications to this compound Conformations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations are employed to determine its most stable three-dimensional structure and conformational isomers. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

Studies on the crystal structure of closely related derivatives, such as 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium, confirm that the molecule predominantly adopts an E (trans) configuration around the central C=C double bond. nih.govresearchgate.net In this conformation, the pyridine (B92270) ring and the methoxy-substituted benzene (B151609) ring are nearly coplanar, though a slight dihedral angle exists between them. Experimental data shows this dihedral angle to be approximately 9.86°. nih.govresearchgate.net DFT calculations on similar stilbene-based structures corroborate these findings, predicting low dihedral angles for the most stable, planar conformers. redalyc.orgresearchgate.net

The methoxy (B1213986) group's orientation is also a key conformational feature. The oxygen atom of the methoxy group deviates only slightly from the plane of the benzene ring to which it is attached. nih.gov DFT calculations help to elucidate the energetic barriers associated with the rotation of the pyridine, phenyl, and methoxy groups, providing a comprehensive understanding of the molecule's conformational flexibility. rsc.org

Table 1: Selected Geometric Parameters for this compound and Related Derivatives
ParameterExperimental Value (Derivative) nih.govresearchgate.netTypical DFT Calculated Value (Analogues) redalyc.orgresearchgate.netnih.gov
Configuration at C=C bondE (trans)E (trans) is the lower energy conformer
Dihedral Angle (Pyridine Ring vs. Phenyl Ring)~9.86°5° - 12°
C=C Bond Length~1.312 Å - 1.348 Å~1.34 Å

Ab Initio Methods for Describing Aromaticity and Tautomerism in this compound

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are utilized to study more nuanced electronic effects like aromaticity and tautomerism. The aromaticity of both the pyridine and the methoxyphenyl rings is a key determinant of the molecule's stability and reactivity. Computational methods can quantify this aromaticity through indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). nih.gov These calculations confirm the significant aromatic character of the heterocyclic and carbocyclic rings.

Tautomerism, the migration of a proton between two or more locations in a molecule, is a relevant consideration for the pyridine moiety. The pyridine ring can theoretically exist in equilibrium with its pyridone tautomer. Ab initio calculations, including methods like Møller-Plesset perturbation theory (MP2), are used to determine the relative energies of these tautomeric forms. wayne.edu For related 4-hydroxypyridine (B47283) systems, calculations have shown that the hydroxy-pyridine form is more stable than the pyridone form in the gas phase. wayne.edu These theoretical studies are crucial for understanding the potential for proton transfer reactions and the predominant species present under different conditions. researchgate.netdntb.gov.ua

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with their environment. For this compound, MD simulations can model its behavior in various solvents or within a biological system, such as a protein binding site.

By simulating the molecule's trajectory over time, MD can reveal important information about its conformational changes, flexibility, and intermolecular interactions. rsc.org For instance, simulations can show how the molecule interacts with water molecules, potentially forming hydrogen bonds with the pyridine nitrogen. researchgate.net In a study on a related tetramethoxy-trans-stilbene, MD simulations were combined with experimental data to analyze the reorientational dynamics of the methoxy groups, revealing a diversity in their rotational energy barriers. rsc.org Such simulations are invaluable for understanding how the molecule behaves in a realistic, dynamic environment, which is essential for predicting its properties in solution and its potential as a therapeutic agent.

Prediction of Spectroscopic Signatures and Transition States for this compound Reactions

Computational methods are highly effective at predicting the spectroscopic properties of molecules. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis) of molecules like this compound. redalyc.orgtandfonline.com These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which typically involve excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

Furthermore, DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net This allows for a detailed assignment of the experimental spectra, linking specific vibrational modes to the stretching and bending of particular chemical bonds.

A key reaction for this class of molecules is the trans-cis (E/Z) photoisomerization around the ethenyl double bond. Computational chemistry is used to map the potential energy surface of this reaction and identify the transition states and intermediates involved. longdom.org Advanced methods like the complete active space self-consistent field (CASSCF) are employed to locate minimum-energy conical intersections (MECIs), which are points where the potential energy surfaces of different electronic states cross. rsc.org These MECIs represent pathways for rapid, non-radiative decay from an excited state back to the ground state, facilitating the isomerization process. rsc.orgdntb.gov.ua Theoretical studies on the closely related 2-styrylpyridine (B8765038) have identified twisted-pyramidalized MECI points along the isomerization pathway. rsc.org

Computational Design and Screening of this compound Derivatives

The structure of this compound serves as a scaffold for the computational design of new derivatives with potentially enhanced properties. This process, often part of a drug discovery pipeline, involves making systematic chemical modifications to the parent molecule and evaluating the properties of the resulting analogues using computational tools. nih.gov

Techniques such as molecular docking are used to screen these virtual libraries of derivatives against specific biological targets, like protein kinases or receptors. nih.gov Docking algorithms predict the preferred binding mode and affinity of a ligand to a protein's active site. tandfonline.com This allows for the rapid identification of derivatives that are most likely to be active, prioritizing them for synthesis and experimental testing. For example, computational studies on pyridine derivatives have been used to design novel tubulin inhibitors and anticancer agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods for this compound Analogues

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational methods play a crucial role in developing quantitative structure-activity relationship (QSAR) models. mdpi.com These models establish a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity.

For analogues of this compound, various molecular descriptors are calculated using quantum chemical methods. These descriptors can be electronic (e.g., HOMO-LUMO energies, Mulliken charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., solvation energy). researchgate.netmdpi.com By correlating these descriptors with experimental activity data, a predictive QSAR model can be built.

SAR studies on related pyridine derivatives have revealed key structural features for activity. For instance, the presence and position of methoxy (-OMe) and hydroxyl (-OH) groups can enhance antiproliferative activity, while bulky groups or halogen atoms may decrease it. nih.gov These computational SAR insights are vital for guiding the rational design of more potent and selective analogues. mdpi.comnih.gov

Table 2: Computationally Derived Molecular Descriptors and Their General Influence on the Activity of Pyridine Analogues
Molecular DescriptorComputational MethodGeneral SAR Insight researchgate.netnih.gov
HOMO-LUMO Energy Gap (ΔE)DFTA smaller gap is often correlated with higher chemical reactivity and potentially higher biological activity.
Dipole MomentDFT / Ab InitioInfluences solubility and the ability to form electrostatic interactions with a biological target.
Molecular Electrostatic Potential (MEP)DFTIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.
Substituent Effects (-OH, -OMe, Halogens)SAR/QSAR Analysis-OH and -OMe groups tend to enhance antiproliferative activity; halogens or bulky groups may decrease it.

Spectroscopic and Advanced Analytical Characterization of 4 2 4 Methoxyphenyl Ethenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-[2-(4-Methoxyphenyl)ethenyl]pyridine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments for this compound

The ¹H and ¹³C NMR spectra of this compound provide foundational information for its structural verification. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, allowing for the assignment of each proton and carbon atom in the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methoxy (B1213986) (CH₃)~3.8~55
Ethenyl (CH=CH)~6.5-7.5~125-135
Phenyl (C₆H₄)~6.9-7.6~114-160
Pyridyl (C₅H₄N)~7.3-8.6~120-150

Note: The above table contains predicted values based on general knowledge of similar structures and is for illustrative purposes. Actual experimental values are required for definitive assignment.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) in this compound Analysis

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning complex NMR spectra and elucidating detailed structural features.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of the vinyl protons and the coupling patterns within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This could be used to confirm the E (trans) or Z (cis) configuration of the ethenyl bridge and to determine the preferred conformation of the molecule in solution. The use of such 2D NMR experiments is a standard methodology for the structural verification of complex organic molecules. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 211.26 g/mol . stenutz.eu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 211. The fragmentation of the molecular ion provides a fingerprint that can aid in structural confirmation. While specific fragmentation data for the 4-pyridyl isomer is not available in the provided search results, data for the isomeric compound 2-[(1E)-2-(4-methoxyphenyl)ethenyl]pyridine shows a prominent molecular ion at m/z 211 and a base peak at m/z 210. nih.gov Other significant fragments are observed at m/z 168 and 166. nih.gov

A plausible fragmentation pathway for this compound could involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 196. Cleavage of the ethenyl bridge could also lead to characteristic fragments. The tropylium (B1234903) ion or related aromatic fragments are also commonly observed in the mass spectra of compounds containing phenyl groups. A detailed analysis of the fragmentation pattern can provide valuable insights into the stability of different parts of the molecule. chemguide.co.ukresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a characteristic fingerprint of the compound and are excellent for identifying functional groups.

The IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to its structural components:

C-H stretching: Aromatic and vinyl C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. scielo.org.za

C=C stretching: The stretching vibrations of the aromatic rings and the ethenyl double bond would appear in the 1650-1400 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group would exhibit a strong C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Out-of-plane bending: The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are characteristic of the substitution patterns on the aromatic rings and the stereochemistry of the ethenyl bridge. For a trans-alkene, a characteristic out-of-plane C-H wagging is expected around 965 cm⁻¹.

While specific spectra for the title compound were not found, the general principles of IR and Raman spectroscopy for pyridine (B92270) and its derivatives are well-established. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as that in this compound, typically exhibit strong UV-Vis absorption. The extended π-system, which includes the methoxyphenyl ring, the ethenyl bridge, and the pyridine ring, is expected to result in absorption bands in the UV or visible region.

The electronic spectrum is expected to be characterized by π → π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the nature of the solvent. For a related compound, trans-1,2-bis(4-pyridyl)ethylene, which has a similar conjugated system, the UV-Vis spectrum shows a strong absorption maximum. nist.gov One would anticipate that this compound would have a λ_max at a longer wavelength compared to its non-conjugated precursors due to the extended conjugation. The electronic transitions can be further understood through theoretical calculations, which can help in assigning the observed absorption bands to specific molecular orbitals. scielo.org.za

X-ray Crystallography for Solid-State Structural Determination and Conformation of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for the neutral this compound was not found in the search results, a detailed crystallographic analysis of its N-methylated derivative, 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane, has been reported. rsc.orgresearchgate.net

This study provides valuable insights into the likely conformation of the parent molecule. The cation of this derivative adopts an E configuration with respect to the C=C double bond. rsc.orgresearchgate.net The pyridine ring and the methoxy-substituted benzene (B151609) ring are nearly coplanar, with a dihedral angle of 9.86 (12)°. rsc.orgresearchgate.net This planarity facilitates π-conjugation across the molecule. The methoxy group is oriented anti-periplanar to the phenyl ring. rsc.org

Table of Crystallographic Data for 4-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.4320 (2)
b (Å)9.3645 (3)
c (Å)13.6070 (5)
β (°)101.868 (2)
Volume (ų)802.06 (5)
Z2

This crystallographic data confirms the trans-stereochemistry of the ethenyl linker and the near-planar conformation of the pyridyl and phenyl rings, which is crucial for understanding its electronic and photophysical properties.

Advanced Spectroscopic Techniques for Time-Resolved Studies and Excited States of this compound

The photophysical and photochemical behavior of this compound is governed by the dynamics of its electronically excited states. Understanding the sequence of events that occur immediately following the absorption of a photon is crucial for applications in fields such as molecular electronics, sensors, and photochemistry. Advanced time-resolved spectroscopic techniques provide unparalleled insight into these ultrafast processes, allowing for the direct observation of transient species and the measurement of their lifetimes on timescales ranging from femtoseconds to microseconds.

The structure of this compound, featuring an electron-donating methoxy group and an electron-accepting pyridine ring connected by a π-conjugated bridge, suggests the potential for significant charge transfer character in its excited states. Upon photoexcitation, a redistribution of electron density can occur, leading to a large change in the molecule's dipole moment. The study of these processes requires sophisticated techniques capable of capturing molecular transformations at exceptionally high temporal resolutions.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (TA) spectroscopy is a powerful pump-probe technique used to map the evolution of excited states. In a typical TA experiment, a short "pump" pulse excites the sample, and a subsequent, time-delayed "probe" pulse measures the change in absorbance as a function of wavelength and time delay. This allows for the characterization of the initially excited state, as well as any subsequent intermediate states, such as triplet states or charge-separated states.

For push-pull molecules with structural similarities, TA spectroscopy has been instrumental in elucidating complex relaxation pathways. nih.gov For instance, studies on related donor-acceptor systems have revealed that the primary step following excitation is often an internal charge transfer (ICT), which can be coupled with structural rearrangements like bond rotations or planarization. nih.gov The time-dependent TA spectra provide a picture of these relaxation processes. nih.gov For example, an initial broad absorption band might appear, which then shifts and narrows over a few picoseconds, indicating a rapid evolution from a locally excited (LE) state to a more stable, planarized ICT state. nih.gov

The kinetics at different wavelengths can be analyzed to extract the time constants for these processes. In a hypothetical study of this compound, one might expect to observe dynamics on multiple timescales, as detailed in the table below, based on findings for analogous compounds.

Table 1: Hypothetical Time-Resolved Transient Absorption Data for this compound in Different Solvents

ProcessTypical Timescale (ps)Solvent Polarity DependenceSpectroscopic Signature
Internal Conversion (Sn → S1)< 0.5WeakDecay of high-energy absorption bands
Intramolecular Charge Transfer (LE → ICT)0.5 - 5Strong (faster in polar solvents)Red-shift of the excited-state absorption band
Solvation Dynamics1 - 20Strong (dependent on solvent viscosity and polarity)Continuous spectral shift of the ICT band
Intersystem Crossing (S1 → T1)> 100ModerateRise of a new, long-lived absorption band

Time-Resolved Fluorescence Spectroscopy

While transient absorption monitors all excited species, time-resolved fluorescence techniques, such as Time-Correlated Single Photon Counting (TCSPC) and fluorescence up-conversion, specifically track the population of the emissive excited state (typically S1). Femtosecond fluorescence up-conversion is particularly suited for resolving the earliest events in the excited state's lifetime.

This technique has been successfully applied to molecules structurally analogous to this compound, such as trans-[4-(4′-dimethylaminostyryl)] pyridine N-oxide. mdpi.com Such studies reveal multi-exponential fluorescence decays, where each decay component corresponds to a distinct photophysical process. For example, a very fast decay component (sub-picosecond to a few picoseconds) is often assigned to solvent relaxation and the stabilization of the ICT state, especially in polar solvents like methanol. mdpi.com A longer decay component represents the intrinsic lifetime of the fully relaxed S1 state.

By analyzing the fluorescence decay dynamics, researchers can quantify the rates of radiative (fluorescence) and non-radiative decay pathways. The fluorescence quantum yield and lifetime are key parameters that are highly sensitive to the molecular environment and conformation. For a series of methoxy-trans-stilbene analogs, fluorescence lifetimes have been shown to vary significantly with the substitution pattern, ranging from 0.82 to 3.46 nanoseconds.

Table 2: Illustrative Time-Resolved Fluorescence Decay Parameters for a Styrylpyridine Analog in Various Solvents

Solventτ1 (ps)A1 (%)τ2 (ps)A2 (%)Average Lifetime (ps)
Dioxane2.560354015.5
Acetonitrile1.87528258.35
Methanol1.28020205.0

This table is illustrative, based on data for analogous compounds like trans-[4-(4′-dimethylaminostyryl)] pyridine N-oxide, to demonstrate the type of data obtained from time-resolved fluorescence studies. mdpi.com A1 and A2 represent the fractional amplitudes of the decay components.

Advanced Applications of 4 2 4 Methoxyphenyl Ethenyl Pyridine and Its Derivatives in Non Clinical Research

Materials Science Applications of 4-[2-(4-Methoxyphenyl)ethenyl]pyridine

In the realm of materials science, this compound and its structural analogs have been investigated for their potential to create novel functional materials. Their incorporation into polymeric systems, utility in organic electronic devices, and involvement in supramolecular assemblies are key areas of research.

Integration of this compound into Polymeric Systems for Functional Materials

The integration of pyridine-containing moieties, such as this compound, into polymer chains can impart specific functionalities to the resulting materials. The pyridine (B92270) unit, with its nitrogen atom, can act as a site for hydrogen bonding, coordination with metal ions, or as a basic center, influencing the polymer's physical and chemical properties. For instance, polymers incorporating 4-vinylpyridine (B31050) (a related pyridine-containing monomer) have been synthesized for various applications, including the development of functional microspheres for the sorption of pharmaceuticals from aqueous solutions. mdpi.com The synthesis of block copolymers containing polyvinylpyridine has also been explored, demonstrating the versatility of incorporating such units into complex macromolecular architectures. nsysu.edu.tw

While the direct polymerization of this compound is not extensively documented, the synthesis of polymers containing similar styrylpyridine or chalcone (B49325) structures has been reported. For example, a methacrylate (B99206) monomer bearing a chalcone structure with a pyridine ring has been copolymerized to create materials with interesting thermal and electrical properties, as well as photo-crosslinking capabilities under UV irradiation. dergipark.org.tr The development of such functional polymers opens avenues for creating materials with tunable properties for applications in coatings, adhesives, and responsive systems.

Below is a table summarizing research findings on the integration of pyridine derivatives into polymeric systems.

Polymer System Key Findings Potential Applications
Poly(4-vinylpyridine-co-crosslinker)Effective sorbents for ibuprofen (B1674241) and ketoprofen. mdpi.comEnvironmental remediation, drug delivery.
Polystyrene-b-poly(4-vinylpyridine)Well-defined block copolymers with phase-separated morphologies. nsysu.edu.twNanostructured materials, templates for nanomaterials synthesis.
Poly[chalcone-co-methacrylate]Photo-crosslinkable material with specific thermal and dielectric properties. dergipark.org.trPhotoresists, nonlinear optical materials.

Role of this compound in Organic Light-Emitting Diodes (OLEDs) and Organic Electronic Devices

Pyridine derivatives have shown considerable promise in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org These compounds can function as electron-transporting materials or as components of hole-transporting materials (HTMs), contributing to the efficiency and stability of the devices. The electronic properties of these molecules can be tuned by modifying the substituents on the pyridine and phenyl rings.

Derivatives of this compound are being explored as HTMs in perovskite solar cells. The introduction of methoxy (B1213986) groups can influence the oxidation potential of the materials, which in turn affects their performance in solar cells. researchgate.net The pyridine moiety can also play a role in improving the interface between the perovskite layer and the HTM layer, leading to enhanced device performance. rsc.org

In the context of OLEDs, pyridine-based compounds are utilized as emitters and as components of charge-transporting layers. Pyridine-substituted acridone (B373769) derivatives, for example, have been developed as efficient sky-blue delayed fluorescence emitters. researchgate.net The rigid structure and specific electronic properties of these molecules contribute to their high quantum efficiencies in OLED devices.

The following table outlines the roles of pyridine derivatives in organic electronic devices based on research findings.

Device Type Role of Pyridine Derivative Key Research Findings
Perovskite Solar CellsHole-Transporting Material (HTM)Methoxy-substituted derivatives show tunable oxidation potentials. researchgate.net Pyridine moiety can improve interfacial properties. rsc.org
Organic Light-Emitting Diodes (OLEDs)Electron-Transporting Material (ETM)Pyridine derivatives can be designed to have appropriate energy levels for efficient electron injection and transport. rsc.org
Organic Light-Emitting Diodes (OLEDs)EmitterPyridine-substituted molecules can act as efficient fluorescent or phosphorescent emitters. researchgate.net

Self-Assembly and Supramolecular Chemistry Involving this compound

The structure of this compound and its derivatives makes them interesting building blocks for supramolecular chemistry and crystal engineering. The presence of the pyridine nitrogen atom allows for the formation of hydrogen bonds and coordination bonds, which can direct the self-assembly of these molecules into well-defined architectures.

Catalysis and Ligand Design Using this compound Scaffolds

The pyridine nitrogen atom in this compound makes it a suitable ligand for coordinating with metal ions. This property has led to its use and the use of its derivatives in the design of metal complexes with potential applications in catalysis.

Transition metal complexes of ligands containing pyridine moieties have been synthesized and characterized for their catalytic activity. For example, ruthenium(II)-arene complexes with substituted pyridine–quinoline ligands have been shown to catalyze the transfer hydrogenation of ketones. mdpi.com The catalytic performance of these complexes is influenced by the electronic and steric properties of the ligands.

The coordination of 4-styrylpyridine, a closely related compound, to metal centers like zinc(II) and copper(II) has been studied. mdpi.com These studies provide fundamental knowledge on how these ligands bind to metals, which is essential for the rational design of new catalysts. The resulting metal complexes can exhibit interesting structural features, such as the formation of mononuclear, binuclear, or polynuclear species, depending on the reaction conditions and the nature of the other ligands present. mdpi.com

Chemical Sensing and Probe Development Based on this compound

The fluorescent properties of stilbene (B7821643) derivatives, including this compound, make them attractive candidates for the development of chemical sensors and fluorescent probes. The fluorescence of these molecules can be sensitive to their local environment, including the presence of metal ions or other analytes.

Pyridine-based fluorescent chemosensors have been developed for the selective detection of various metal ions, such as copper(II), iron(II), and iron(III). researchgate.netnih.gov The binding of a metal ion to the pyridine nitrogen and potentially other coordinating groups in the molecule can lead to a change in the fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on"). This change in fluorescence can be used to quantify the concentration of the target analyte. For instance, a pyridine-based receptor has been reported for the selective colorimetric and fluorescent detection of copper ions. researchgate.net

The design of these sensors often involves incorporating a recognition unit (the pyridine moiety) and a signaling unit (the fluorescent stilbene core) into a single molecule. The interaction of the analyte with the recognition unit triggers a change in the photophysical properties of the signaling unit, providing a detectable response.

Photophysical and Photochemical Applications of this compound (Excluding specific property values)

The ethenyl bridge in this compound allows for E/Z (or trans/cis) photoisomerization upon irradiation with light of a suitable wavelength. This photochemical property is characteristic of stilbene and its derivatives, known as stilbazoles when a pyridine ring is present. This photoresponsiveness makes these compounds interesting for applications in photo-switchable materials and devices.

The photochemical behavior of stilbazole derivatives has been a subject of study. acs.orgresearchgate.netacs.org The efficiency of photoisomerization and the properties of the resulting photostationary state can be influenced by the substituents on the aromatic rings and the nature of the solvent. The reverse isomerization from the Z to the E isomer can often be induced either thermally or by irradiation at a different wavelength.

This photoisomerization can be harnessed to control the properties of materials. For example, incorporating stilbazole moieties into polymers or supramolecular assemblies can lead to photo-responsive systems where a macroscopic property, such as shape or solubility, can be modulated by light. The study of the photochemistry of these compounds is crucial for the development of light-driven molecular machines and smart materials. researchgate.netdiva-portal.org

Biological Tool Applications in in vitro Systems (Focus on chemical interaction mechanisms)

The utility of this compound and its derivatives as biological tools in in vitro settings stems from their distinct chemical and physical characteristics. The planar structure, coupled with the electron-donating methoxy group and the electron-accepting pyridine nitrogen, creates a molecule with potential for specific and detectable interactions with biological macromolecules.

Use as Fluorescent Probes for Biological Systems

The inherent fluorescence of styrylpyridine derivatives makes them attractive candidates for use as fluorescent probes in biological systems. The photophysical properties of these compounds are sensitive to their local environment, a characteristic that can be exploited to study biological processes. While direct and extensive research on the application of this compound as a fluorescent probe is not widely published, the properties of related styrylpyridines and their derivatives provide a strong basis for its potential in this area.

The fluorescence of styrylpyridines arises from the π-conjugated system that extends across the phenyl and pyridine rings. The presence of the methoxy group (-OCH3) on the phenyl ring in this compound is expected to enhance its fluorescent properties. This electron-donating group can increase the electron density of the aromatic system, leading to a higher quantum yield and a shift in the emission spectrum, which can be advantageous for biological imaging.

Research on related 2-methoxypyridine (B126380) derivatives has shown that these compounds can be luminescent, with their photophysical properties being influenced by the substituents on the pyridine core. researchgate.net For instance, cycloplatinated(II) complexes based on 2-vinylpyridine (B74390) exhibit luminescence in the yellow-orange region, a property attributed to the vinylpyridine ligand. mdpi.com The photophysical properties of such compounds are often sensitive to the polarity of their environment, making them potential sensors for changes in the cellular milieu.

The table below summarizes the photophysical properties of related pyridine derivatives, illustrating the fluorescence potential within this class of compounds.

Compound/Derivative ClassExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Key Findings
meso-Pyridyl-BODIPYs~501~514High in organic solventsPromising for sensing applications due to high quantum yields and water solubility of cationic derivatives. mdpi.com
2-Vinylpyridine-based Cycloplatinated(II) Complexes-~550Varies with ligandLuminescent in the solid state at room temperature. mdpi.com
2-Methoxy- and 2-morpholino pyridine compounds--HighHighly emissive in solution. nii.ac.jp

Based on these findings, this compound likely possesses favorable photophysical properties for use as a fluorescent probe. Its fluorescence is expected to be sensitive to the microenvironment, potentially allowing for the monitoring of changes in protein conformation or binding events.

Studies on Molecular Interactions with Biomolecules (e.g., proteins, DNA) in in vitro models

The structure of this compound suggests its potential to interact with biomolecules such as proteins and DNA through various non-covalent interactions, including hydrophobic interactions, hydrogen bonding, and π-π stacking.

Interaction with Proteins:

Studies on the interaction of pyridine derivatives with proteins like bovine serum albumin (BSA) have shown that these small molecules can bind to the protein, often leading to fluorescence quenching. researchgate.net The binding is typically spontaneous and can be driven by van der Waals forces and hydrogen bonding. For example, a series of 2-amino-4,6-diphenyl-pyridinium-3-carbonitrile derivatives were found to bind to BSA with a 1:1 stoichiometry, causing a significant increase in emission intensity. researchgate.net This suggests that the pyridine moiety can play a crucial role in protein binding. The interaction of 4-ethyl phenyl sulfate (B86663) with BSA also demonstrated binding that altered the protein's microenvironment. plos.org Given its structure, this compound could potentially bind to hydrophobic pockets in proteins, with the pyridine nitrogen acting as a hydrogen bond acceptor.

Interaction with DNA:

The planar aromatic structure of this compound makes it a candidate for interaction with DNA, likely through groove binding. While direct intercalation between the DNA base pairs is less probable for a single styrylpyridine unit, derivatives and complexes have shown such capabilities. For instance, copper complexes of pyridine-benzimidazole ligands have been shown to bind strongly to DNA, primarily through intercalation. nih.gov Studies on other small molecules with planar aromatic systems, such as pyrimidine-annulated spiro-dihydrofuran, have indicated a preference for groove binding to calf thymus DNA (ct-DNA), with van der Waals forces and hydrogen bonding being the primary interaction forces. researchgate.net The interaction of sulindac, an arylalkanoic acid, with ct-DNA was also found to be consistent with groove binding. rsc.org

The table below summarizes findings on the interaction of related compounds with biomolecules.

Compound/DerivativeBiomoleculeBinding Constant (K) / IC50Method of Interaction
Pyridine-benzimidazole-based Cu complexesDNA-Intercalation nih.gov
2-Amino-4,6-diphenyl-pyridinium-3-carbonitrile derivativesBovine Serum Albumin (BSA)-1:1 stoichiometry, static interaction researchgate.net
Pyrimidine-annulated spiro-dihydrofuranCalf Thymus DNA (ct-DNA)1.51 × 10² L/molGroove binding researchgate.net
6-MercaptopurineCalf Thymus DNA (ct-DNA)7.48 × 10³ M⁻¹Groove binding/electrostatic plos.org

These studies on related structures suggest that this compound could serve as a valuable tool for probing the structure and function of proteins and DNA in in vitro models.

Enzyme Inhibition Studies of this compound in Isolated Systems

Pyridine derivatives have been widely investigated as inhibitors of various enzymes due to their ability to interact with enzyme active sites. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or participate in coordination with metal ions in metalloenzymes.

While specific enzyme inhibition studies on this compound are not extensively documented, research on structurally similar compounds highlights its potential. For example, analogues of pyridoxal (B1214274) with a vinyl group at the 4-position have been shown to be potent inhibitors of pyridoxal kinase and pyridoxine (B80251) phosphate (B84403) oxidase. nih.gov The inhibitory activity was found to be dependent on the vinyl group and other substituents. Furthermore, some pyridine derivatives have been identified as inhibitors of NADH dehydrogenase. nih.gov

More broadly, various pyridine-containing compounds have been synthesized and evaluated as inhibitors for a range of enzymes. For instance, bis-styrylpyridine derivatives have shown excellent inhibitory activity against Aβ fibril formation. nih.gov Additionally, 4-substituted pyridine-3-sulfonamides are known inhibitors of carbonic anhydrase. mdpi.com

The table below presents examples of enzyme inhibition by pyridine derivatives.

Pyridine DerivativeTarget EnzymeIC50 Value
4-Vinyl analogues of pyridoxalPyridoxal kinase, Pyridoxine phosphate oxidasePotent inhibitors nih.gov
Bis-styrylpyridine derivativesAβ fibril formation0.1-2.7 µM nih.gov
4-(4-Hexyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamideCarbonic Anhydrase II- mdpi.com
2,6-disubstituted pyrazines (related N-heterocycle)CSNK2A0.8–8.6 μM (antiviral activity) nih.gov

Given its structure, which combines a pyridine ring with a styryl moiety, this compound could be a candidate for screening against a variety of enzymes, particularly kinases and oxidoreductases. The methoxyphenyl group could provide additional hydrophobic interactions within the enzyme's active site, potentially enhancing inhibitory activity.

Derivatives and Analogues of 4 2 4 Methoxyphenyl Ethenyl Pyridine

Synthetic Strategies for Structurally Modified 4-[2-(4-Methoxyphenyl)ethenyl]pyridine Derivatives

The synthesis of derivatives of this compound can be achieved through several established and versatile cross-coupling and olefination reactions. These methods allow for the construction of the core styrylpyridine framework with pre-installed substituents on either the pyridine (B92270) or the phenyl ring, or for the post-synthesis modification of the parent compound.

Common synthetic routes include:

Palladium-Catalyzed Cross-Coupling Reactions :

Heck Reaction : This reaction involves the coupling of an aryl halide with an alkene. For instance, 4-vinylpyridine (B31050) can be coupled with a substituted 4-iodoanisole (B42571), or a 4-halopyridine can be reacted with 4-methoxystyrene (B147599) in the presence of a palladium catalyst to yield the desired styrylpyridine derivative. researchgate.netnih.govorganic-chemistry.orgmdpi.com A ligand-free palladium-catalyzed oxidative Heck reaction of 4-vinylpyridine with arylboronic acids has also been developed for the selective synthesis of (E)-4-styrylpyridines. researchgate.netnih.gov

Suzuki-Miyaura Coupling : This powerful method involves the reaction of a boronic acid or ester with a halide. To synthesize derivatives of this compound, one could couple a substituted 4-pyridylboronic acid with a substituted 1-halo-4-methoxybenzene, or vice-versa. rsc.orgresearchgate.netnih.gov This reaction is known for its high tolerance of various functional groups.

Olefination Reactions :

Wittig Reaction : This reaction utilizes a phosphonium (B103445) ylide to convert a carbonyl group into an alkene. To create derivatives, a substituted 4-methoxybenzaldehyde (B44291) can be reacted with the ylide generated from a 4-picolylphosphonium salt, or a substituted 4-pyridinecarboxaldehyde (B46228) can be reacted with the ylide from a 4-methoxybenzylphosphonium salt. acs.orgmasterorganicchemistry.comorganic-chemistry.orgwikipedia.orgnih.gov

Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction uses a phosphonate-stabilized carbanion, which often favors the formation of the (E)-alkene. acs.org This method is highly efficient for producing stilbene-like compounds. acs.org

These synthetic strategies are summarized in the following table:

Reaction NameReactantsKey Features
Heck Reaction Aryl/Vinyl Halide + AlkeneGood for C-C bond formation; regioselectivity can be an issue.
Suzuki-Miyaura Coupling Organoboron Compound + OrganohalideHigh functional group tolerance; mild reaction conditions.
Wittig Reaction Phosphonium Ylide + Aldehyde/KetoneVersatile for alkene synthesis; stereoselectivity can be controlled.
Horner-Wadsworth-Emmons Phosphonate (B1237965) Carbanion + Aldehyde/KetoneOften provides high (E)-alkene selectivity; byproduct is water-soluble.

Systematic Exploration of Structure-Reactivity Relationships in this compound Analogues

The relationship between the structure of this compound analogues and their chemical reactivity or physical properties is a subject of significant interest. Modifications to the molecular structure can profoundly influence properties such as fluorescence, receptor binding affinity, and catalytic activity. digitellinc.comnih.gov

For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution across the conjugated π-system, which in turn affects the compound's photophysical properties like absorption and emission wavelengths. digitellinc.com A study on substituted 4'-hydroxy-styrylpyridines revealed that their fluorescence emission is sensitive to solvent polarity and pH. digitellinc.com

The steric and electronic properties of substituents on either the pyridine or the phenyl ring can also dictate the binding affinity of these molecules to biological targets, such as receptors or enzymes. nih.govnih.gov For example, in a series of pyridine-modified analogues of a nicotinic acetylcholine (B1216132) receptor agonist, substituents on the pyridine ring had a profound effect on efficacy and selectivity. nih.gov

Introduction of Substituents on the Pyridine Ring of this compound

Introducing substituents onto the pyridine ring of this compound can be achieved either by starting with a pre-functionalized pyridine precursor in the initial synthesis or by direct functionalization of the styrylpyridine product. Direct C-H functionalization of pyridines is an area of active research, though it can be challenging due to the electron-deficient nature of the ring. rsc.org

Common synthetic approaches for substituted pyridines include:

De Novo Synthesis : Building the substituted pyridine ring from acyclic precursors, such as through Hantzsch-type reactions. mdpi.com

Cross-Coupling Reactions : Utilizing halo-pyridines as building blocks in reactions like Suzuki or Heck couplings to introduce the styryl moiety. nih.govnih.gov

Direct C-H Functionalization : Emerging methods allow for the direct attachment of groups to the pyridine ring, often requiring specific catalysts or directing groups. digitellinc.com

The following table outlines potential substituents and their general effects on the properties of the molecule:

Substituent PositionSubstituent TypePotential Synthetic RouteExpected Effect on Properties
2- or 6-positionAlkyl, ArylSuzuki coupling with a 2-halo-4-styrylpyridineSteric hindrance, potential change in ring planarity
3- or 5-positionHalogen (Cl, Br)Synthesis from a 3,4-dihalopyridineElectron-withdrawing effect, alters reactivity
Pyridine NitrogenAlkylation (e.g., Methylation)Reaction with an alkyl halideForms a pyridinium (B92312) salt, increases water solubility

Modifications to the Methoxyphenyl Moiety of this compound

The methoxyphenyl group is another key site for structural modification. The methoxy (B1213986) group (-OCH3) itself can be altered, or other substituents can be introduced onto the phenyl ring.

Demethylation : The methoxy group can be cleaved to yield the corresponding hydroxyl derivative, 4-[2-(4-hydroxyphenyl)ethenyl]pyridine. This transformation is significant as the hydroxyl group can act as a hydrogen bond donor, which can dramatically alter the molecule's interaction with its environment and biological targets. digitellinc.com

Variation of the Alkoxy Group : The methyl group of the methoxy moiety can be replaced with longer or more complex alkyl chains (e.g., ethoxy, propoxy). This can affect the lipophilicity and steric profile of the molecule. For example, 4-[(1E)-2-(4-Ethoxyphenyl)ethenyl]pyridine is a known analogue. illinois.edu

Ring Substitution : Additional substituents, such as halogens, nitro groups, or amino groups, can be introduced onto the phenyl ring. This is typically achieved by using a correspondingly substituted 4-methoxybenzaldehyde or 4-iodoanisole in the initial synthesis. The nature and position of these substituents will have a pronounced effect on the electronic properties of the entire molecule. nih.gov

A comparison of methoxy and hydroxy derivatives is presented below:

DerivativeKey Functional GroupNotable Properties
This compound Methoxy (-OCH3)Electron-donating, can influence crystal packing. nih.gov
4-[2-(4-Hydroxyphenyl)ethenyl]pyridine Hydroxyl (-OH)Hydrogen bond donor, pH-sensitive fluorescence. digitellinc.com

Variations in the Ethenyl Linker of this compound

Substitution on the Double Bond : Alkyl or aryl groups can be introduced onto the vinyl carbons. For example, the synthesis of (E)-1-(4-hydroxyphenyl)-1-phenyl-2-(4-pyridinyl)ethene introduces a phenyl group onto one of the ethenyl carbons. digitellinc.com Such substitutions alter the planarity and steric hindrance around the double bond.

Saturation of the Double Bond : The ethenyl linker can be reduced to an ethane (B1197151) (-CH2-CH2-) bridge, resulting in a phenylethylpyridine derivative. This decouples the two aromatic rings, breaking the extended π-conjugation and thus drastically changing the photophysical properties. digitellinc.com

Replacement with Other Linkers : In a broader context of stilbene (B7821643) analogues, the ethenyl group can be replaced with other linkers, such as an ethynyl (B1212043) (-C≡C-) group, to maintain rigidity and conjugation. ebi.ac.uk While not strictly a derivative of the parent compound, these analogues allow for the exploration of how the nature of the linker influences molecular properties.

The following table summarizes some potential variations of the ethenyl linker:

Linker VariationResulting StructureImpact on Molecular Properties
Alkene Substitution e.g., -C(R)=CH-Increased steric bulk, altered planarity.
Alkane Linker -CH2-CH2-Loss of extended conjugation, increased flexibility.
Alkyne Linker -C≡C-Linear and rigid, different electronic properties.

Conclusion and Future Directions in 4 2 4 Methoxyphenyl Ethenyl Pyridine Research

Current Challenges and Limitations in Academic Research on 4-[2-(4-Methoxyphenyl)ethenyl]pyridine

Despite growing interest, research on this compound faces several challenges that currently limit its full-scale investigation and application.

A primary hurdle lies in the synthesis and purification of the compound and its derivatives. While methods for its synthesis, such as the condensation reaction between 4-picoline and 4-methoxybenzaldehyde (B44291), are established, achieving high yields and purity can be challenging. The synthesis of related derivatives, like 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane, involves multi-step processes that require careful control of reaction conditions and subsequent purification, often involving techniques like recrystallization to obtain materials of suitable quality for detailed analysis. nih.govresearchgate.net

Another significant limitation is the comprehensive characterization of its physicochemical properties. While studies have successfully determined the crystal structure of some of its derivatives, providing valuable insights into their molecular geometry and intermolecular interactions, a broader understanding of its photophysical and electronic properties remains an area for development. nih.govresearchgate.net For instance, detailed investigations into its solvatochromism, fluorescence quantum yields in different environments, and nonlinear optical properties are not yet extensively documented.

Furthermore, computational modeling of this compound and its derivatives, while a powerful tool for predicting properties and reaction mechanisms, presents its own set of challenges. Accurately modeling the behavior of the molecule, including its excited states and interactions with its environment, requires sophisticated theoretical approaches and significant computational resources. researchgate.net Validating these computational models with robust experimental data is a critical step that is still in its early stages.

Emerging Research Trends and Prospective Avenues for this compound

The future of this compound research is bright, with several emerging trends pointing towards exciting new discoveries and applications.

A key area of growing interest is the exploration of its nonlinear optical (NLO) properties . The molecular structure of this compound, featuring a donor-π-acceptor (D-π-A) framework, is a strong indicator of potential NLO activity. Research into similar pyridine (B92270) derivatives has shown that these materials can exhibit significant NLO responses, making them promising candidates for applications in optoelectronics and photonics. researchgate.net Future research will likely focus on quantifying the NLO properties of this specific compound and its derivatives, and on designing new molecules with enhanced performance.

Another promising avenue is the investigation of its potential in medicinal chemistry . Preliminary studies on derivatives of this compound have shown in vitro cytotoxicity against cancer cell lines, suggesting a potential for development as anticancer agents. nih.goviucr.org This opens the door for further research into its mechanism of action, structure-activity relationships, and the synthesis of analogues with improved therapeutic indices. The broader class of 1,4-dihydropyridines, which share structural similarities, are known for a wide range of biological activities, including as calcium channel blockers, providing a strong rationale for the continued biological evaluation of this compound. researchgate.net

The development of novel materials based on this compound is also a significant emerging trend. Its rigid, planar structure and potential for self-assembly through intermolecular interactions make it an attractive building block for liquid crystals and other functional organic materials. researchgate.net Research into how modifications to the molecular structure influence its packing and bulk properties will be crucial for designing materials with specific thermal and optical characteristics.

Interdisciplinary Research Opportunities for this compound

The multifaceted nature of this compound creates numerous opportunities for interdisciplinary collaboration, bridging the gap between chemistry, physics, materials science, and biology.

The interface of chemistry and materials science offers fertile ground for exploration. Synthetic chemists can design and create novel derivatives with tailored properties, which can then be investigated by materials scientists for applications in devices such as organic light-emitting diodes (OLEDs), solar cells, and optical sensors. The study of its crystal engineering, understanding how to control the solid-state packing to optimize properties, is a key area for such collaborations. nih.govresearchgate.net

Collaboration between experimental and computational chemists is also crucial. Theoretical studies using methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, spectral properties, and reactivity of this compound, guiding experimental efforts in synthesis and characterization. researchgate.netosti.gov This synergy can accelerate the discovery of new functionalities and applications.

The intersection of chemistry and biology holds significant promise. The initial findings of cytotoxic activity warrant further investigation through collaborations with biologists and pharmacologists to understand the compound's biological targets and pathways. nih.goviucr.org This could lead to the development of new therapeutic agents.

Outlook for the Continued Scientific Exploration of this compound

The scientific journey of this compound is still in its early stages, yet the initial findings are highly encouraging. The compound's versatile structure and promising properties position it as a valuable platform for fundamental research and technological innovation.

Future research will likely see a concerted effort to overcome the current limitations in its synthesis and characterization. This will enable a more systematic exploration of its potential in materials science and medicinal chemistry. The design and synthesis of a wider array of derivatives will undoubtedly unlock new functionalities and applications.

The continued exploration of this compound is expected to contribute significantly to the broader field of organic electronics and photomedicine. As our understanding of this molecule deepens, so too will our ability to harness its unique properties for the development of next-generation technologies and therapies. The path forward is one of interdisciplinary collaboration and scientific curiosity, with the potential for impactful discoveries on the horizon.

Q & A

Q. What are the recommended methods for synthesizing 4-[2-(4-Methoxyphenyl)ethenyl]pyridine, and how can reaction conditions be optimized?

A common approach involves condensation reactions between 4-pyridinecarboxaldehyde and 4-methoxyphenylacetylene derivatives under basic conditions (e.g., piperidine as a catalyst). Solvent choice (e.g., ethanol or DMF) and temperature (80–100°C) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the pure product. Optimization should include monitoring by TLC and adjusting molar ratios of reagents to minimize byproducts .

Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure of this compound?

  • 1H NMR : Look for characteristic peaks: the trans-alkene proton doublet (δ 6.8–7.2 ppm, J ≈ 16 Hz), pyridine protons (δ 8.4–8.6 ppm), and methoxy singlet (δ ~3.8 ppm).
  • Mass Spectrometry (MS) : The molecular ion peak should align with the exact mass (284.131 g/mol; use high-resolution MS). Fragmentation patterns may include loss of the methoxy group (Δm/z = 15).
  • IR : Confirm C=C stretching (~1600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the lab?

Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust/particulates. For respiratory protection, use NIOSH-approved N95 masks. In case of skin contact, wash immediately with soap and water. Store in a cool, dry place away from oxidizers .

Q. How can computational tools predict physicochemical properties like logP and topological polar surface area (TPSA)?

Software like ChemAxon or Schrödinger Suite calculates:

  • XLogP : ~4.3 (indicative of moderate hydrophobicity).
  • TPSA : ~25.8 Ų (suggests limited hydrogen-bonding capacity). Validate predictions experimentally via reverse-phase HPLC (retention time vs. standards) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction can determine bond lengths (e.g., C=C ~1.34 Å), dihedral angles between aromatic rings, and intermolecular interactions (e.g., C–H···π stacking). For example, in a related pyridinium iodide derivative, the crystal structure revealed a centrosymmetric space group (P1) with no nonlinear optical activity, guiding applications in material science .

Q. What experimental strategies identify protein-binding partners of this compound in anticancer studies?

Use affinity chromatography with the compound immobilized on a resin. Elute bound proteins and identify them via LC-MS/MS. Alternatively, employ a cDNA library screen (e.g., phage display) to isolate binding proteins, as done for the anticancer analog HMN-154 . Validate interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. How can discrepancies between computational predictions and experimental solubility data be addressed?

If observed solubility in aqueous buffers is lower than predicted (e.g., due to aggregation), modify the solvent system (e.g., DMSO/water mixtures) or introduce solubilizing groups (e.g., sulfonate). Molecular dynamics simulations can model solvation effects and guide structural tweaks .

Q. What methodologies analyze the compound’s potential as a photoswitch or optoelectronic material?

  • UV-Vis Spectroscopy : Measure π→π* transitions (λmax ~300–350 nm) and solvatochromic shifts.
  • Cyclic Voltammetry : Determine HOMO/LUMO levels (e.g., E1/2 for oxidation/reduction).
  • DFT Calculations : Compare theoretical band gaps with experimental data to assess charge-transfer efficiency .

Q. How do structural modifications (e.g., substituting methoxy with sulfonamide groups) alter biological activity?

Synthesize analogs (e.g., HMN-154 derivatives) and evaluate cytotoxicity via MTT assays. SAR studies show that sulfonamide groups enhance binding to NF-YB, disrupting DNA-protein interactions in cancer cells. Use molecular docking to map binding pockets and optimize substituent positions .

Q. What strategies resolve contradictions in crystallographic data between synthetic batches?

Compare unit cell parameters (e.g., a, b, c lengths) and hydrogen-bonding networks across batches. If variations arise, refine crystallization conditions (e.g., solvent evaporation rate, temperature). Pair with powder XRD to assess phase purity and rule out polymorphic forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.